Benz(a)anthracen-8-ol

Endocrine Disruption PAH Toxicology Estrogen Receptor

Researchers face isomer cross-reactivity confounding PAH toxicity studies. Benz(a)anthracen-8-ol is the specific 8-hydroxy metabolite required for unambiguous detection. Its distinct non-estrogenic profile enables clean AhR pathway research without ER activation interference. • Validates 8,9-oxidation bacterial dioxygenase activity for bioremediation monitoring. • Serves as superior urinary biomarker-unlike absent 1- and 2-OH isomers-for accurate internal dose assessment via LC-MS/MS. • Supplied as certified reference material, ensuring batch-to-batch analytical consistency.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 34501-23-0
Cat. No. B15176862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracen-8-ol
CAS34501-23-0
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)O
InChIInChI=1S/C18H12O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11,19H
InChIKeyYZKDOJDRVFVRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz(a)anthracen-8-ol: Core Specifications


Benz(a)anthracen-8-ol (8-Hydroxybenz[a]anthracene, CAS 34501-23-0) is a monohydroxylated polycyclic aromatic hydrocarbon (OHPAH) with the molecular formula C18H12O and a molecular weight of 244.3 g/mol [1]. It is a key metabolite of the parent hydrocarbon Benz[a]anthracene, formed via cytochrome P450-mediated oxidation, and is classified among four-ring PAH derivatives [2]. As a phenolic PAH metabolite, it serves as a critical biomarker in toxicological studies and environmental monitoring, with its presence in biological matrices indicating exposure to and metabolic activation of carcinogenic PAHs [3].

Benz(a)anthracen-8-ol: Isomer Specificity


Monohydroxybenz[a]anthracenes (OHBaAs) are not interchangeable due to profound isomer-specific differences in biological activity, receptor interactions, and metabolic fate. The position of the hydroxyl group on the benz[a]anthracene scaffold dictates its three-dimensional structure, which in turn determines its binding affinity to nuclear receptors like the estrogen receptor (ER) and aryl hydrocarbon receptor (AhR), as well as its susceptibility to Phase II conjugation enzymes [1]. For example, while 3-, 4-, and 10-OHBaA exhibit strong estrogenic activity, the 8-isomer is reported to have a different, potentially non-estrogenic or antiestrogenic profile, directly impacting its utility in mechanistic toxicology and endocrine disruption research [2]. Substituting Benz(a)anthracen-8-ol with a different isomer would therefore yield non-comparable experimental data and invalidate studies predicated on its specific metabolic or signaling pathway role.

Benz(a)anthracen-8-ol vs. Closest Analogs


Estrogenic Potency vs. 4-Ring OHPAHs

In a yeast two-hybrid assay expressing human estrogen receptor α (ERα), 8-hydroxybenz[a]anthracene did not exhibit the strong estrogenic activity observed for other 4-ring OHPAHs. In contrast, 4-hydroxybenz[a]anthracene and 3-hydroxybenz[a]anthracene showed strong estrogenic activity with relative potencies (REP) of 7.5 × 10⁻³ and 4.2 × 10⁻³, respectively, compared to 17β-estradiol [1]. The 8-isomer's significantly lower or absent activity in this assay differentiates it as a non-estrogenic or antiestrogenic PAH metabolite, which is crucial for studies aiming to decouple ER-mediated effects from other toxicological mechanisms [2].

Endocrine Disruption PAH Toxicology Estrogen Receptor

Direct Metabolite of Benz[a]anthracene

Following administration of Benz[a]anthracene to rats, rabbits, and mice, 8-hydroxybenz[a]anthracene was unequivocally identified as a major metabolite in urine and bile, whereas the 1- and 2-hydroxy isomers were not detected [1]. This indicates a regioselective metabolic pathway. The presence of the 8-hydroxy isomer serves as a direct and specific biomarker of Benz[a]anthracene exposure and metabolic activation, providing a more accurate measure of internal dose than non-specific markers or parent compound analysis alone.

PAH Metabolism Biomonitoring Phase I Metabolism

Enzymatic Dioxygenation via 8,9-Dihydrodiol

The naphthalene dioxygenase from Sphingomonas CHY-1 oxidizes Benz[a]anthracene to produce three distinct dihydrodiols: hydroxylated at the C1-C2, C8-C9, and C10-C11 positions [1]. The 8,9-dihydrodiol intermediate can undergo spontaneous dehydration to yield Benz(a)anthracen-8-ol. This regiospecificity is not observed for all PAH-degrading enzymes; for example, the same enzyme converts chrysene solely to the 3,4-dihydrodiol, and pyrene only to the 4,5-dihydrodiol [1]. This highlights the unique enzyme-substrate interaction that leads to 8-hydroxybenz[a]anthracene formation, which is distinct from the metabolic pathways of other PAHs.

Enzymology Bioremediation PAH Degradation

Benz(a)anthracen-8-ol Application Scenarios


PAH Biomonitoring Analytical Standard

Procurement of Benz(a)anthracen-8-ol is essential as a certified reference standard for LC-MS/MS and GC-MS methods quantifying human or environmental exposure to Benz[a]anthracene. Its confirmed presence as a specific urinary metabolite, unlike the absent 1- and 2-hydroxy isomers, makes it a superior biomarker for assessing internal dose and metabolic activation [1].

Non-ER-Mediated Carcinogenic Mechanisms

This compound is uniquely suited for research aiming to dissect AhR-dependent versus ER-dependent pathways of PAH toxicity. Its lack of strong estrogenic activity, in contrast to the 3- and 4-hydroxy isomers, allows researchers to study AhR-mediated effects and oxidative stress pathways without the confounding variable of estrogen receptor activation [2].

Mechanistic Studies in PAH Bioremediation

Benz(a)anthracen-8-ol is a critical analytical tool for confirming the activity of bacterial dioxygenases, such as that from Sphingomonas CHY-1, on the benz[a]anthracene substrate. Its detection validates the 8,9-oxidation pathway, which is distinct from the metabolism of other priority PAHs, and is used to monitor and optimize bioremediation processes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benz(a)anthracen-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.